molecular formula C11H8N6O3 B11804270 1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11804270
M. Wt: 272.22 g/mol
InChI Key: ROFQTPYUWWIKMR-UHFFFAOYSA-N
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Description

1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates two privileged medicinal scaffolds: a pyrimidine-linked 1,2,4-oxadiazole and a carboxylic acid-functionalized pyrazole, creating a multifunctional chemical tool. The 1,2,4-oxadiazole ring is a well-documented bioisostere for ester and amide functional groups, offering enhanced metabolic stability and improved pharmacokinetic properties to lead compounds . This moiety is found in several biologically active molecules and drugs, and derivatives have been synthesized and evaluated for a range of activities, including antibacterial and antioxidant properties . The pyrazole core, on the other hand, is a versatile scaffold renowned for its broad spectrum of biological activities. Pyrazole-containing compounds have been extensively researched for their anti-inflammatory, antimicrobial, and anticancer effects, among others . The presence of a carboxylic acid group on the pyrazole ring provides a handle for further chemical modification, salt formation, and potential critical interactions with biological targets, such as hydrogen bonding with enzyme active sites. This combination of features makes this compound a valuable intermediate for researchers building targeted libraries for high-throughput screening or structure-activity relationship (SAR) studies. Its potential mechanisms of action are derived from its constituent parts, which have been shown to interact with various enzymes and receptors, including cyclooxygenase-2 (COX-2) for anti-inflammatory activity and a range of bacterial proteins for antimicrobial activity . This product is intended for research use only by trained professionals and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H8N6O3

Molecular Weight

272.22 g/mol

IUPAC Name

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H8N6O3/c1-6-14-10(20-16-6)7-4-12-5-13-9(7)17-3-2-8(15-17)11(18)19/h2-5H,1H3,(H,18,19)

InChI Key

ROFQTPYUWWIKMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2N3C=CC(=N3)C(=O)O

Origin of Product

United States

Biological Activity

The compound 1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
  • Molecular Formula : C12_{12}H10_{10}N6_6O3_3
  • CAS Number : 1707735-64-5

The compound features a pyrazole ring connected to a pyrimidine moiety that is further substituted with a 3-methyl-1,2,4-oxadiazole group. Such structural diversity is pivotal for its biological activity.

Anticancer Properties

Research has indicated that derivatives of pyrazoles, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines:

Cell Line IC50_{50} (μM) Mechanism of Action
MCF-7 (Breast Cancer)0.48Induction of apoptosis via caspase activation
U-937 (Leukemia)0.78Cell cycle arrest at G1 phase
HCT-116 (Colon Cancer)1.54Modulation of p53 expression

These findings suggest that the compound may act as a potent anticancer agent by triggering apoptotic pathways and inhibiting cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to exhibit antibacterial and antifungal activities. For instance, compounds with similar scaffolds have shown effectiveness against:

  • Bacterial Strains : E. coli, S. aureus
  • Fungal Strains : C. albicans

The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound may possess:

  • Anti-inflammatory Properties : By inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : Protecting cells from oxidative stress.

Such activities are crucial for developing therapeutic agents targeting various diseases .

The biological mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in cancer progression or microbial metabolism.
  • Signal Transduction Modulation : Interfering with pathways that regulate cell survival and proliferation.
  • Apoptosis Induction : Activating caspases leading to programmed cell death in cancer cells .

Case Studies

A notable study demonstrated the efficacy of similar pyrazole derivatives in treating acute leukemia. The compounds were shown to significantly reduce cell viability in vitro and induce apoptosis through mitochondrial pathways . Another study highlighted the potential of these compounds in targeting specific cancer cell lines with minimal toxicity to normal cells, supporting their development as selective anticancer agents .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry for several reasons:

Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antiviral Activity : The compound has been investigated for its potential to inhibit viral replication, particularly against RNA viruses. Studies suggest that it interferes with viral RNA synthesis and assembly, thus preventing the virus from proliferating .

Anticancer Activity : Several studies have highlighted the anticancer properties of this compound. For instance, it has been tested on various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer), showing cytotoxic effects with IC50 values ranging from 1.82 to 5.55 μM .

Cell LineIC50 (μM)
MCF-72.86
HCT1161.82
HePG-25.55

Materials Science

In materials science, the compound is being explored for its potential applications in developing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for further research into electronic devices .

Biological Studies

The compound is also utilized in biological studies as a probe in biochemical assays to investigate enzyme interactions and cellular pathways. Its ability to modulate signal transduction pathways makes it valuable for studying complex biological processes .

Antimicrobial Evaluation

A study focused on evaluating the antimicrobial properties of this compound against resistant strains of bacteria indicated its potential use in treating infections where conventional antibiotics fail. The study utilized the disc diffusion method alongside reference compounds to assess efficacy .

Cancer Cell Line Studies

Another comprehensive study assessed the effects of the compound on multiple cancer cell lines, revealing its potential as a selective inhibitor of cell growth. The findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The following table compares the target compound with structurally related derivatives, highlighting differences in core structures, substituents, and properties:

Compound Name Core Structure Oxadiazole Substituent Carboxylic Acid Position Key Features
Target Compound Pyrimidine-Pyrazole 3-Methyl Pyrazole-3 Enhanced metabolic stability; pyrimidine enhances electron-deficient character
1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid Pyridine-Imidazole 3-Propyl Imidazole-4 Propyl group increases lipophilicity; pyridine may improve solubility
1-(5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid Pyridine-Pyrazole 3-Isopropyl Pyrazole-4 Isopropyl group may hinder metabolic oxidation; 5-methyl enhances steric bulk
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid Benzene 3-Methyl Benzene-4 Simpler structure; lacks heterocyclic complexity; lower molecular weight
3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(3-(4-octylphenoxy)-2-oxopropyl)indole-5-carboxylic acid Indole 3-Methyl Indole-5 Octylphenoxy chain increases hydrophobicity; indole core alters π-π interactions

Research Findings

  • Synthetic Routes : The target compound and analogs are synthesized via coupling reactions (e.g., amide bond formation) or cross-coupling (e.g., Suzuki-Miyaura) using intermediates like 4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine .
  • Compounds with trifluoromethyl groups (e.g., ) exhibit improved target affinity due to electronegativity .
  • Discontinued Derivatives : Some analogs, such as the isopropyl-substituted pyridine-pyrazole in , were discontinued, possibly due to toxicity or poor pharmacokinetics .

Preparation Methods

Oxadiazole Formation via Amidoxime Cyclization

The 3-methyl-1,2,4-oxadiazole group is synthesized through cyclization of an amidoxime intermediate. A representative procedure involves:

  • Reaction of nitrile with hydroxylamine to form amidoxime.

  • Cyclization with trifluoroacetic anhydride (TFAA) at 0–5°C for 2 hours to yield the oxadiazole.

Example :

  • Starting material : 5-Cyano-4-chloropyrimidine.

  • Conditions : Hydroxylamine hydrochloride (NH2_2OH·HCl) in ethanol/water (1:1), refluxed at 80°C for 6 hours.

  • Yield : 68–72% after purification by recrystallization.

Functionalization of Pyrimidine

The pyrimidine ring is functionalized at the 4-position to introduce a leaving group (e.g., chlorine) for subsequent coupling:

  • Chlorination : POCl3_3 under reflux (110°C, 4 hours) achieves >90% conversion.

Synthesis of the Pyrazole-Carboxylic Acid Unit

One-Pot Pyrazole Synthesis via 1,3-Dipolar Cycloaddition

Diazo compounds generated in situ react with terminal alkynes to form pyrazoles regioselectively:

  • Diazo precursor : Ethyl glyoxylate.

  • Alkyne : Propiolic acid.

  • Conditions : Cu(I) catalysis in DMF at 60°C for 12 hours.

Key data :

  • Regioselectivity : >95% for 3,5-disubstituted pyrazole.

  • Yield : 75–80% after column chromatography.

Oxidation of Methylpyrazole to Carboxylic Acid

A methyl group at the pyrazole 3-position is oxidized to carboxylic acid using potassium permanganate (KMnO4_4):

  • Conditions : Aqueous KMnO4_4 (4 equiv) at 70–90°C for 8 hours.

  • Yield : 33% for analogous pyrazole derivatives.

Fragment Coupling and Final Assembly

Nucleophilic Aromatic Substitution (NAS)

The pyrazole-carboxylic acid reacts with the 4-chloropyrimidine-oxadiazole intermediate:

  • Base : K2_2CO3_3 in DMF.

  • Temperature : 120°C, 24 hours under nitrogen.

  • Workup : Acidification to pH 2–3 precipitates the product.

Optimized parameters :

ParameterValue
SolventDMF
Temperature (°C)120
Reaction Time (h)24
Yield (%)55–60

Alternative Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling may link boronic acid-functionalized pyrazole to halogenated pyrimidine-oxadiazole:

  • Catalyst : Pd(PPh3_3)4_4 (5 mol%).

  • Base : Na2_2CO3_3 in toluene/water (3:1).

  • Yield : 50–55%.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Eluent = ethyl acetate/hexane (3:7).

  • HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient.

Spectroscopic Validation

  • 1^1H NMR (DMSO-d6_6): δ 8.72 (s, 1H, pyrimidine-H), 8.15 (s, 1H, pyrazole-H), 13.10 (s, 1H, COOH).

  • IR : 1680 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (oxadiazole ring).

Challenges and Optimization Strategies

Low Yields in Oxidation Steps

  • Issue : Over-oxidation leads to decarboxylation.

  • Solution : Controlled addition of KMnO4_4 and temperature monitoring.

Regioselectivity in Cycloadditions

  • Mitigation : Use of Cu(I) catalysts to favor 3,5-substitution.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
NAS CouplingSimple conditionsModerate yields55–60
Suzuki CouplingTolerates diverse substituentsRequires expensive catalysts50–55
One-Pot CyclizationHigh regioselectivitySensitive to moisture75–80

Q & A

Q. Optimization Tips :

  • Catalyst : Pd-based catalysts in degassed DMF/water mixtures improve coupling efficiency .
  • Temperature : Reflux conditions (80–100°C) enhance reaction rates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationNH₂OH·HCl, K₂CO₃, ethanol, reflux60–75
Suzuki couplingPd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C70–85

Basic: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:
A combination of techniques is required:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Verify substituent positions (e.g., pyrazole C-3 carboxylic acid at δ ~165 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocycles .

IR Spectroscopy : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and oxadiazole (C=N at ~1600 cm⁻¹) .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₁₂H₁₀N₅O₃: calc. 296.0785) .

Advanced Tip : X-ray crystallography can resolve ambiguities in regiochemistry, especially for oxadiazole-pyrimidine linkages .

Advanced: How to design experiments to analyze discrepancies in biological activity data across studies?

Methodological Answer:

Control Variables : Standardize assay conditions (e.g., pH, temperature) to minimize variability .

Dose-Response Curves : Use IC₅₀/EC₅₀ values to compare potency in enzyme inhibition (e.g., COX-2) or antimicrobial assays .

Metabolite Screening : Check for degradation products via HPLC-MS, as instability under assay conditions may skew results .

Q. Example Workflow :

  • Step 1 : Replicate reported antimicrobial assays () using Mueller-Hinton broth.
  • Step 2 : Compare MIC values against S. aureus with controls (e.g., ciprofloxacin).
  • Step 3 : Analyze purity post-assay via LC-MS to rule out decomposition .

Advanced: What computational methods predict the compound’s binding affinity for target enzymes?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or bacterial enzymes) .

DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Case Study : Docking studies on pyrazole derivatives revealed hydrogen bonding between the carboxylic acid group and ATP-binding pockets in kinase targets .

Basic: How to ensure compound stability during storage and experimental use?

Methodological Answer:

Storage : Keep at –20°C in airtight, amber vials to prevent hydrolysis of the oxadiazole ring .

Handling : Use anhydrous solvents (e.g., DMF, DCM) to avoid moisture-induced degradation .

Stability Testing : Monitor via TLC or HPLC over 48 hours under assay conditions (e.g., pH 7.4 buffer at 37°C) .

Critical Note : Decomposition products (e.g., CO₂, NOx) may form under oxidative conditions; use inert atmospheres for sensitive reactions .

Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

Derivative Synthesis : Modify substituents (e.g., replace 3-methyloxadiazole with 3-ethyl or 3-aryl groups) .

Biological Screening : Test against a panel of targets (e.g., cancer cell lines, bacterial strains) .

QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic parameters (e.g., logP, polar surface area) with activity .

Key Finding : Methyl groups on oxadiazole enhance metabolic stability, while bulkier substituents improve target selectivity .

Basic: What methods validate purity for publication-quality research?

Methodological Answer:

HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm; aim for ≥95% purity .

Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Melting Point : Compare with literature values (e.g., sharp mp ~215–220°C indicates purity) .

Troubleshooting : Broad melting ranges or multiple HPLC peaks suggest impurities; re-crystallize from ethanol/water .

Advanced: How to address low yields in the final coupling step of the synthesis?

Methodological Answer:

Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Buchwald-Hartwig catalysts for improved efficiency .

Solvent Optimization : Replace DMF with toluene/ethanol for better solubility of aromatic intermediates .

Microwave Assistance : Reduce reaction time from 24h to 1h under 100°C microwave irradiation .

Data-Driven Approach : Design of Experiments (DoE) can identify critical factors (e.g., catalyst loading, temperature) .

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